Boc-Thr-OH

Description

The exact mass of the compound Boc-L-threonine is 219.11067264 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

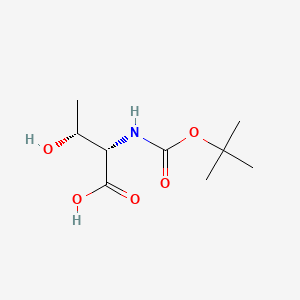

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHOYOCAAURYRL-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2592-18-9, 86748-77-8 | |

| Record name | N-tert-Butoxycarbonyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-butyloxycarbonyl)-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH) is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function provides robust protection under various reaction conditions, yet it can be readily removed under moderately acidic conditions. This attribute makes this compound an invaluable building block in the Boc-based strategy for solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for professionals in the field.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3R)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid | [1] |

| Synonyms | N-Boc-L-threonine, Boc-L-Thr-OH | [1] |

| CAS Number | 2592-18-9 | [2][3] |

| Molecular Formula | C₉H₁₇NO₅ | [2] |

| Molecular Weight | 219.23 g/mol | |

| Melting Point | 80-82 °C | |

| Boiling Point | 387.1 ± 37.0 °C (Predicted) | |

| Appearance | White to off-white powder/crystal | |

| Optical Rotation | [α]20/D −8.5±1°, c = 1% in acetic acid | |

| pKa (Predicted) | 3.60 ± 0.10 |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble (50 mg/ml for L-Threonine) | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml) | |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble | |

| Methanol | Soluble | |

| Petroleum Ether | Insoluble |

The structure of this compound, including its stereochemistry, is crucial for its function in peptide synthesis.

Chemical Structure:

-

SMILES: C--INVALID-LINK--O)NC(=O)OC(C)(C)C">C@HO

-

InChI: InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1

Experimental Protocols

Synthesis of Boc-L-Threonine

A common method for the synthesis of Boc-L-Threonine involves the reaction of L-threonine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

L-Threonine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Potassium Hydroxide (KOH)

-

Methanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bisulfite or dilute potassium hydrogensulfate solution

-

Anhydrous sodium sulfate

-

Petroleum ether or n-hexane for crystallization

Procedure:

-

Dissolve L-threonine in a mixture of methanol and a water solution of sodium bicarbonate.

-

Add di-tert-butyl dicarbonate to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, remove the methanol by vacuum distillation.

-

Dilute the remaining aqueous solution with water and wash with ether to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a saturated aqueous sodium bisulfite solution or dilute potassium hydrogensulfate solution.

-

Extract the product into ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain a viscous oil or solid.

-

For crystallization, add petroleum ether or n-hexane to the residue and stir to induce precipitation.

-

Collect the white solid by filtration and dry under vacuum.

Purification by Recrystallization

If the product is not of sufficient purity, recrystallization can be performed. The crude product, often an oil, can be solidified by trituration with a non-polar solvent like n-hexane. For further purification, a suitable solvent system for recrystallization would be a polar solvent in which the compound is soluble at elevated temperatures and sparingly soluble at room temperature, with a non-polar solvent as an anti-solvent. A common technique involves dissolving the crude product in a minimal amount of a solvent like ethyl acetate and then slowly adding a non-polar solvent such as hexane or petroleum ether until turbidity is observed, followed by cooling to induce crystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group of the threonine side chain (a doublet around 1.2 ppm), the α-proton (a doublet around 4.2 ppm), the β-proton (a multiplet around 4.3 ppm), the hydroxyl proton (a broad singlet), and the amide proton (a doublet). The exact chemical shifts and coupling constants can vary depending on the solvent used.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct peaks for the carbons of the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), the carbonyl of the Boc group (around 156 ppm), the carboxylic acid carbonyl (around 175 ppm), and the carbons of the threonine backbone and side chain (α-carbon around 60 ppm, β-carbon around 68 ppm, and methyl carbon around 20 ppm). The chemical shifts of the carbonyl carbons can be influenced by the solvent polarity due to intermolecular interactions.

Infrared (IR) Spectroscopy:

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a broad O-H stretch from the carboxylic acid and alcohol (around 3300-2500 cm⁻¹), N-H stretching from the carbamate (around 3400-3300 cm⁻¹), C-H stretching from the alkyl groups (around 3000-2850 cm⁻¹), a strong C=O stretch from the carbamate (around 1710 cm⁻¹), and another strong C=O stretch from the carboxylic acid (around 1650 cm⁻¹).

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of Boc-protected amino acids. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Characteristic fragmentation in MS/MS analysis involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the precursor ion. Further fragmentation will involve losses of water and carbon monoxide from the threonine backbone.

Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a standard building block in Boc-SPPS. The hydroxyl group of the threonine side chain is typically protected, often as a benzyl ether (Bzl), to prevent side reactions during synthesis.

General Cycle:

-

Resin Preparation: The synthesis starts with an appropriate resin (e.g., Merrifield or PAM resin for a C-terminal acid, MBHA or BHA resin for a C-terminal amide) to which the first amino acid is attached.

-

Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50% TFA.

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base, commonly diisopropylethylamine (DIEA) in DCM or DMF.

-

Coupling: The next Boc-protected amino acid (e.g., Boc-Thr(Bzl)-OH) is activated using a coupling reagent (e.g., HBTU, DIC) and coupled to the free amine of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection:

After the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. In Boc-SPPS, this is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF), in the presence of scavengers (e.g., anisole, p-cresol) to prevent side reactions.

Signaling Pathways and Biological Relevance

Threonine residues play a critical role in cellular signaling through post-translational modification, specifically phosphorylation. Threonine phosphorylation is a key mechanism by which the activity of numerous proteins is regulated. Two major signaling pathways heavily reliant on threonine phosphorylation are the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways.

MAPK Signaling Pathway

The MAPK cascades are central to the transduction of extracellular signals to intracellular targets, regulating processes such as cell proliferation, differentiation, and apoptosis. MAP kinases are themselves activated by dual phosphorylation on conserved threonine and tyrosine residues within their activation loop by upstream MAPK kinases (MAPKKs).

Caption: Simplified MAPK signaling cascade highlighting dual phosphorylation of ERK.

mTOR Signaling Pathway

The mTOR pathway is a master regulator of cell growth, proliferation, metabolism, and survival. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2. The activity of mTORC1 is sensitive to amino acids, including threonine, and it controls protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Caption: Overview of the mTORC1 signaling pathway and its regulation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single cycle of Boc solid-phase peptide synthesis.

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.

Conclusion

N-α-tert-Butoxycarbonyl-L-threonine is a fundamental reagent in the synthesis of peptides, with its utility deeply rooted in the principles of the Boc/Bzl protection strategy. A thorough understanding of its chemical properties, structure, and the nuances of its application in experimental protocols is essential for researchers and professionals in drug development. The critical role of threonine residues in key cellular signaling pathways further underscores the importance of this compound in the synthesis of biologically active peptides for therapeutic and research purposes. This guide serves as a comprehensive technical resource to facilitate the effective use of this important molecule.

References

The Foundational Role of Boc-Thr-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protected amino acids is paramount to achieving high-purity, biologically active peptides. Among these crucial building blocks, N-α-tert-butyloxycarbonyl-L-threonine (Boc-Thr-OH) and its side-chain protected counterpart, Boc-Thr(Bzl)-OH, play a pivotal role, particularly within the robust Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide delves into the core functionalities of this compound, providing an in-depth analysis of its application, comparative performance data, detailed experimental protocols, and a look into its use in the synthesis of therapeutic peptides.

The Core Function of this compound in Peptide Synthesis

This compound is a derivative of the amino acid L-threonine where the alpha-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection is fundamental to the stepwise elongation of a peptide chain, preventing the amino group from participating in unwanted side reactions during the coupling of the subsequent amino acid.[2]

In the context of the widely utilized Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the hydroxyl group on the side chain of threonine is typically protected with a benzyl ether (Bzl) group, yielding Boc-Thr(Bzl)-OH.[3] This "permanent" side-chain protection is stable to the acidic conditions used for the removal of the "temporary" N-α-Boc group, ensuring the integrity of the threonine residue throughout the synthesis.[4] The Boc group is readily cleaved with moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl ether protecting the hydroxyl side chain requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for its removal during the final cleavage of the peptide from the solid support.[4]

Quantitative Data on Coupling Efficiency and Racemization

The efficiency of coupling Boc-Thr(Bzl)-OH and the preservation of its stereochemical integrity are critical for the successful synthesis of the target peptide. The choice of coupling reagent significantly influences these outcomes. While direct comparative data for Boc-Thr(Bzl)-OH is sparse in the literature, performance can be extrapolated from studies on structurally similar amino acids like serine and from general knowledge of coupling reagent efficacy.

Table 1: Comparative Performance of Common Coupling Reagents with Boc-Protected Amino Acids

| Coupling Reagent/Method | Relative Coupling Efficiency | Typical Coupling Time | Potential for Racemization | Key Considerations |

| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. HOBt acts as a racemization suppressant. |

| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than carbodiimide methods and a reliable choice for most couplings. |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, particularly for sterically hindered or difficult couplings. |

| DEPBT | Good | Not Specified | Very Low | Exhibits remarkable resistance to racemization. |

| COMU | Excellent | 15 - 45 minutes | Very Low | High reactivity with an improved safety profile compared to benzotriazole-based reagents. |

Note: The quantitative data are representative values based on typical outcomes in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis. For Boc-protected amino acids, this primarily occurs through the formation of a 5(4H)-oxazolone intermediate. The risk of racemization is influenced by the coupling reagent, the base used, temperature, and activation time. The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a standard practice to suppress racemization by forming active esters that are less prone to cyclization into the oxazolone. While specific racemization percentages for Boc-Thr(Bzl)-OH are not widely reported, adherence to optimized protocols with racemization-suppressing additives typically keeps this side reaction to a minimum.

Experimental Protocols

The successful incorporation of Boc-Thr(Bzl)-OH into a growing peptide chain relies on a meticulously executed series of steps. Below is a detailed protocol for a manual Boc-SPPS cycle.

General Manual Boc-SPPS Cycle

This protocol outlines the key steps for a single coupling cycle in Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Thr(Bzl)-OH

-

Coupling reagent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

N-α-Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3 times), IPA (2 times), and DMF (3 times).

-

Neutralization:

-

Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.

-

Drain the neutralization solution. Repeat this step.

-

-

Coupling:

-

In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-4 equivalents) to the amino acid solution.

-

Add DIEA (6-8 equivalents) to the solution to begin pre-activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

-

Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times).

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

Procedure:

-

Preparation: Thoroughly dry the peptide-resin under vacuum.

-

Cleavage:

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% anisole, 5% thioanisole).

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to remove scavengers.

-

Precipitate the crude peptide by adding a large volume of cold diethyl ether.

-

Collect the peptide by filtration or centrifugation.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualization of Boc-SPPS Workflow

The cyclical nature of Boc-SPPS can be effectively visualized to illustrate the logical flow of the synthesis process.

Case Study: Enfuvirtide and its Mechanism of Action

Enfuvirtide (brand name Fuzeon) is a 36-amino acid therapeutic peptide and a potent HIV fusion inhibitor. Its sequence contains a threonine residue, making its synthesis a relevant example of the application of this compound. While industrial synthesis may now involve hybrid or Fmoc strategies for efficiency, the principles of Boc-SPPS are fundamental to its development.

Enfuvirtide's mechanism of action involves disrupting the final stage of the HIV entry process into host CD4+ cells. It mimics a region of the viral glycoprotein gp41, binding to it and preventing the conformational changes necessary for the fusion of the viral and cellular membranes. This effectively blocks the virus from entering and infecting the cell.

Conclusion

This compound and its side-chain protected form, Boc-Thr(Bzl)-OH, are indispensable reagents in the field of peptide synthesis, particularly within the Boc/Bzl SPPS framework. Their proper use, in conjunction with optimized coupling strategies and a thorough understanding of potential side reactions, enables the synthesis of complex and biologically important peptides. As demonstrated by the case of Enfuvirtide, the principles of Boc-SPPS have contributed to the development of life-saving therapeutics, underscoring the enduring importance of this foundational chemical strategy in modern drug discovery and development.

References

Navigating the Stability of Boc-Thr-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the purity and stability of amino acid building blocks are paramount. N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH), a key intermediate, is no exception. Its stability directly impacts the quality, efficacy, and safety of the final therapeutic products. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its analysis.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.23 g/mol |

| Melting Point | 80-82 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, and dimethylformamide (DMF). |

The primary recommendation for the storage of this compound is at -20°C in a tightly sealed container, protected from light and moisture . Adherence to these conditions is crucial for minimizing degradation and preserving the integrity of the compound over time.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the lability of the tert-butoxycarbonyl (Boc) protecting group. The primary degradation pathway is the acid-catalyzed cleavage of the Boc group, yielding L-threonine, isobutylene, and carbon dioxide. This susceptibility to acid underscores the importance of avoiding acidic environments during storage and handling.

While stable under neutral and basic conditions, prolonged exposure to high humidity and elevated temperatures can also contribute to degradation, although at a slower rate than acid-catalyzed hydrolysis. Another potential stability concern for all amino acid derivatives is racemization, the conversion of the L-enantiomer to a mixture of L- and D-enantiomers. While generally low for Boc-protected amino acids under recommended storage conditions, this can be exacerbated by harsh conditions.

A logical workflow for assessing the stability of this compound is depicted in the following diagram.

Experimental Protocols for Stability and Purity Analysis

To ensure the quality of this compound, rigorous analytical testing is necessary. The following sections detail protocols for forced degradation studies and purity analysis via High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store the solid this compound and the stock solution at 60°C for 7 days.

-

Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method as described below.

The following diagram illustrates the workflow for a forced degradation study.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for accurately determining the purity of this compound and separating it from any potential degradation products.

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation: Dissolve the this compound sample in the mobile phase A to a final concentration of approximately 0.5 mg/mL.

Summary of Stability Data

While comprehensive kinetic data for the degradation of this compound under a wide range of conditions is not extensively published, the following table summarizes the expected stability based on the known chemistry of Boc-protected amino acids.

Table 3: Summary of this compound Stability under Various Conditions

| Condition | Expected Stability | Primary Degradation Product(s) |

| Recommended Storage (-20°C, dry, dark) | High | - |

| Room Temperature (25°C) | Moderate; degradation may occur over extended periods | L-Threonine |

| Elevated Temperature (>40°C) | Low; significant degradation expected | L-Threonine |

| Aqueous Solution (Neutral pH) | Moderate; hydrolysis can occur slowly | L-Threonine |

| Aqueous Solution (Acidic pH < 4) | Low; rapid hydrolysis of the Boc group | L-Threonine |

| Aqueous Solution (Basic pH > 9) | High | - |

| Exposure to Light | Generally stable, but should be minimized as a precaution | - |

| Presence of Oxidizing Agents | Generally stable to mild oxidants | - |

Conclusion

The stability of this compound is critical for its successful application in research and drug development. The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group. Therefore, strict adherence to the recommended storage conditions of -20°C in a dry, dark environment is essential to maintain its purity and integrity. The use of a validated, stability-indicating HPLC method is crucial for monitoring the purity of this compound and ensuring the quality of synthetic peptides and other pharmaceutical products. By understanding and controlling the factors that affect its stability, researchers can ensure the reliability and reproducibility of their scientific endeavors.

understanding Boc protection in amino acids

An In-depth Technical Guide to Boc Protection in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals. Among the various protecting groups for amines, the tert-butyloxycarbonyl (Boc) group holds a prominent position due to its stability under a wide range of conditions and its facile, selective removal under mild acidic conditions. This guide provides a comprehensive overview of the Boc protection of amino acids, detailing the underlying chemistry, experimental protocols, and critical considerations for its successful application.

The Chemistry of Boc Protection

The Boc group is typically introduced onto the nitrogen atom of an amino acid through the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O). This reaction is generally carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the attack on one of the carbonyl carbons of the Boc anhydride.

The deprotection of the Boc group is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation. This cation is then quenched by a nucleophile or eliminated as isobutylene.

Mechanism of Boc Protection

The protection of an amino acid with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The base plays a crucial role in deprotonating the amino group, making it a more potent nucleophile.

Caption: Mechanism of Boc protection of an amino acid.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that relies on the formation of a stable carbocation. The choice of acid and the presence of scavengers are critical to prevent side reactions.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amino acids using the Boc group.

General Procedure for Boc Protection of an Amino Acid

This protocol describes a standard method for the N-Boc protection of an amino acid using Boc anhydride and sodium hydroxide.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Water

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

5% aqueous potassium bisulfate (KHSO₄) solution

Procedure:

-

Dissolve the amino acid in a 1 M NaOH solution and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Boc₂O in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 5% aqueous KHSO₄ solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the Boc-protected amino acid.

General Procedure for Boc Deprotection

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

-

Boc-protected amino acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Anisole or triisopropylsilane (TIS) (as a scavenger)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected amino acid in DCM.

-

Add a scavenger such as anisole or TIS.

-

Add TFA dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the excess TFA.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amino acid.

Data Presentation

The stability of the Boc group and the efficiency of its introduction are critical factors in its application. The following tables summarize key quantitative data.

| Reagent/Condition | Stability of Boc Group | Notes |

| Bases | ||

| Strong aqueous base (e.g., NaOH, KOH) | Generally stable at low temperatures | Prolonged exposure can lead to hydrolysis. |

| Organic bases (e.g., TEA, DIPEA) | Highly stable | Commonly used in peptide coupling reactions. |

| Acids | ||

| Trifluoroacetic acid (TFA) | Labile | Standard deprotection reagent. |

| Hydrochloric acid (HCl) | Labile | Can be used for deprotection, often in dioxane. |

| Formic acid | Labile | Milder alternative to TFA. |

| Acetic acid | Generally stable | Can be used as a solvent in some cases. |

| Nucleophiles | ||

| Hydrazine | Stable | Allows for orthogonal deprotection strategies. |

| Amines | Stable | Boc group is resistant to aminolysis. |

| Reductive/Oxidative Conditions | ||

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Orthogonal to Cbz and Bn protecting groups. |

| Strong oxidizing agents | Generally stable | Depends on the specific reagent. |

| Amino Acid | Typical Yield (%) | Reaction Time (h) | Notes |

| Glycine | 95-99 | 12-16 | Straightforward protection. |

| Alanine | 94-98 | 12-16 | High yields are consistently achieved. |

| Valine | 90-95 | 16-24 | Steric hindrance can slightly lower yields. |

| Leucine | 92-97 | 12-18 | Good yields under standard conditions. |

| Phenylalanine | 93-98 | 12-16 | Aromatic ring does not interfere. |

| Proline | 90-96 | 12-20 | Secondary amine requires slightly longer reaction times. |

| Serine | 85-92 | 16-24 | Hydroxyl group may require protection in subsequent steps. |

| Threonine | 85-92 | 16-24 | Hydroxyl group may require protection. |

| Aspartic Acid | 80-90 | 18-24 | Carboxylic acid side chain requires protection. |

| Glutamic Acid | 82-91 | 18-24 | Carboxylic acid side chain requires protection. |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for Boc protection and deprotection, as well as the logical relationship between the choice of reagents and the outcome of the reaction.

Caption: Workflow for Boc protection of an amino acid.

Caption: Reagent choices in Boc protection and deprotection.

Conclusion

The Boc protecting group is an invaluable tool in the synthesis of peptides and other complex organic molecules. Its ease of introduction, stability to a wide range of reagents, and clean, mild deprotection protocol make it a preferred choice for many synthetic applications. A thorough understanding of the underlying chemical principles and optimized experimental conditions, as outlined in this guide, is essential for its successful implementation in research and development.

Solubility Profile of Boc-Thr-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH), a crucial building block in solid-phase peptide synthesis. Understanding the solubility of this amino acid derivative is paramount for optimizing reaction conditions, ensuring efficient coupling, and developing robust purification strategies in the synthesis of therapeutic peptides and other complex molecules. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative information and provides a framework for its experimental determination.

Qualitative Solubility Profile

This compound is characterized as a white to off-white crystalline powder. Its solubility is largely dictated by the presence of the hydrophobic tert-butoxycarbonyl (Boc) protecting group and the polar threonine side chain and carboxylic acid moiety.

General solubility observations indicate that this compound is:

-

Insoluble in water [1]. The bulky, nonpolar Boc group significantly reduces the molecule's ability to form favorable interactions with water molecules.

-

Soluble in a range of organic solvents [1]. These include:

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)[1]

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Acetone

-

The solubility in these organic solvents facilitates its use in the non-aqueous environments typical of solid-phase peptide synthesis.

Representative Quantitative Solubility Data

While precise, publicly available quantitative solubility data for this compound is limited, the following table provides representative solubility data for other structurally similar Boc-protected amino acids in common organic solvents. This information can serve as a valuable estimation tool for solvent selection and experimental design involving this compound.

| Boc-Amino Acid | Solvent | Solubility (approx. mg/mL) | Reference |

| Boc-Arg(Boc)2-OH | Ethanol | ~30 | --INVALID-LINK--[2] |

| Boc-Arg(Boc)2-OH | DMSO | ~30 | --INVALID-LINK--[2] |

| Boc-Arg(Boc)2-OH | Dimethyl formamide | ~30 | --INVALID-LINK-- |

| Boc-Met-Met-OH | DMSO | Soluble | --INVALID-LINK-- |

Note: The solubility of any compound is dependent on temperature, the specific batch of the chemical, and the purity of the solvent. The values presented above should be considered as approximations. For critical applications, experimental determination of solubility is strongly recommended.

Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (e.g., Methanol, DMSO, Dichloromethane)

-

Analytical balance

-

Vials with sealed caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

Pre-weighed, solvent-resistant evaporating dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed evaporating dish. Place the dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until the solvent has completely evaporated.

-

Weighing: Once the solvent is fully removed and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried this compound residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant withdrawn

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Application in Peptide Synthesis

The solubility of this compound is a critical parameter in the workflow of Boc-based solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and difficult-to-purify final peptide products.

The following diagram outlines a simplified workflow for a coupling step in Boc-SPPS, highlighting the importance of solubility.

Caption: Role of Solubility in a Boc-SPPS Coupling Step.

References

The Lynchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Action of Boc-Thr-OH

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of N-α-Boc-L-threonine (Boc-Thr-OH) in solid-phase peptide synthesis (SPPS). This document elucidates the core mechanism of action, provides detailed experimental protocols, and presents quantitative data to optimize its application in the synthesis of therapeutic peptides.

In the intricate process of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount. This endeavor necessitates the use of protecting groups to temporarily block reactive functional groups and direct the formation of peptide bonds. Among the arsenal of protected amino acids, this compound and its side-chain protected derivative, N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH), serve as fundamental building blocks. The tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group for the α-amino function, is a cornerstone of the Boc/Bzl strategy in SPPS, a robust method particularly advantageous for the synthesis of long or complex peptides.[1][2]

The Core Mechanism: A Dance of Protection and Deprotection

The use of this compound in peptide synthesis revolves around a cyclical process of controlled deprotection and coupling. The Boc group shields the N-terminal amine of threonine, preventing it from reacting out of turn. This allows for the selective activation of its carboxyl group to form a peptide bond with the free N-terminal amine of the growing peptide chain anchored to a solid support.

The side chain of threonine, containing a hydroxyl group, is also reactive and is typically protected to prevent side reactions such as O-acylation. In the context of Boc-SPPS, the benzyl (Bzl) ether is the most common protecting group for the threonine side chain.[3][4][5] This "permanent" protecting group is stable to the acidic conditions used for Boc removal and is cleaved at the final stage of synthesis, typically with strong acids like anhydrous hydrogen fluoride (HF).

The entire synthesis is a meticulously choreographed sequence of steps, as illustrated in the workflow diagram below.

The acid-catalyzed removal of the Boc group is a critical step, proceeding through the formation of a stable tert-butyl cation. This mechanism is detailed in the diagram below.

Quantitative Data for Optimized Synthesis

The efficiency of the coupling step is critical for the overall yield and purity of the final peptide. The choice of coupling reagent plays a significant role in this. Below is a summary of commonly used coupling reagents in Boc-SPPS and their general performance for the incorporation of Boc-Thr(Bzl)-OH.

| Coupling Reagent | Activating Agent | Typical Coupling Time | Racemization Risk | Relative Cost | Notes |

| DIC/HOBt | Diisopropylcarbodiimide / Hydroxybenzotriazole | 1 - 4 hours | Low to Moderate | Low | Cost-effective and reliable for many standard couplings. Can be slower for sterically hindered amino acids. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 30 - 60 minutes | Low | Medium | A highly efficient aminium-based reagent that promotes rapid coupling with minimal racemization. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 15 - 45 minutes | Very Low | High | Often more effective than HBTU, especially for difficult or sterically hindered couplings. |

| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | 30 - 60 minutes | Low | Medium | A phosphonium salt-based reagent, effective but can be less favorable due to the formation of a carcinogenic byproduct. |

Note: The data presented are representative values for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Generally, a coupling efficiency of greater than 95% per step is achievable with standard Boc-SPPS protocols for Boc-Thr(Bzl)-OH.

Detailed Experimental Protocols

The following provides a detailed, step-by-step manual protocol for a single coupling cycle of Boc-Thr(Bzl)-OH in solid-phase peptide synthesis on a 0.1 mmol scale.

Materials:

-

MBHA resin (or other suitable resin for Boc chemistry)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIEA)

-

Boc-Thr(Bzl)-OH

-

HBTU (or other desired coupling reagent)

-

Fritted reaction vessel

-

Shaker or agitator

Protocol:

-

Resin Swelling:

-

Place the resin in the reaction vessel.

-

Add DCM to swell the resin for 30 minutes with gentle agitation.

-

Drain the DCM.

-

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes and drain (pre-wash).

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing:

-

Wash the resin sequentially with DCM (3 times), IPA (2 times), and DMF (3 times). Agitate for 1 minute for each wash before draining.

-

-

Neutralization:

-

Add a 10% solution of DIEA in DMF to the resin.

-

Agitate for 5 minutes. Repeat this step once.

-

Drain the neutralization solution.

-

-

Washing:

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Coupling of Boc-Thr(Bzl)-OH:

-

In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling (Optional but Recommended):

-

Take a small sample of resin beads and perform a ninhydrin (Kaiser) test. A yellow color indicates complete coupling, while a blue color indicates the presence of free primary amines and incomplete coupling. If the test is positive, the coupling step can be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection:

Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on threonine) are removed. This is typically achieved using a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF). This is a hazardous procedure that requires specialized equipment and expertise. A typical "High HF" cleavage involves treating the dried peptide-resin with a mixture of HF and a scavenger such as anisole (e.g., 9:1 v/v) for 1 hour at 0°C. After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether.

Conclusion

This compound, and more specifically its side-chain protected form Boc-Thr(Bzl)-OH, is an indispensable component in the Boc/Bzl strategy of solid-phase peptide synthesis. Its mechanism of action, centered on the acid-labile Boc protecting group, allows for the controlled and sequential assembly of peptide chains. By understanding the core principles of its use, leveraging quantitative data to select optimal coupling reagents, and adhering to detailed experimental protocols, researchers and drug development professionals can effectively synthesize threonine-containing peptides with high yield and purity, paving the way for advancements in therapeutic peptide development.

References

A Comprehensive Technical Guide to Boc-Thr-OH for Researchers and Drug Development Professionals

An In-depth Overview of N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH), a critical building block in peptide synthesis and a key molecule in understanding cellular signaling, this guide provides detailed information on its commercial availability, synthesis, and applications in drug discovery.

N-α-tert-Butoxycarbonyl-L-threonine (this compound) is a derivative of the essential amino acid L-threonine, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group. This modification is fundamental in synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS), where it prevents unwanted reactions at the N-terminus while the peptide chain is being elongated. The hydroxyl group on the threonine side chain also offers a site for post-translational modifications, such as phosphorylation, which is a pivotal mechanism in cellular signaling. The strategic use of this compound and its derivatives is therefore central to the development of novel peptide-based therapeutics and in the study of diseases driven by aberrant signaling pathways, such as cancer.

Commercial Sources and Availability

This compound is readily available from a variety of commercial suppliers, catering to a range of research and development needs, from small-scale laboratory work to bulk manufacturing. The following table provides a comparative summary of prominent suppliers and their offerings for this compound (CAS Number: 2592-18-9). Prices are subject to change and may not include shipping and handling fees.

| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities | Price (USD) - Approximate |

| Sigma-Aldrich (Merck) | This compound Novabiochem® | 853065 | ≥98% (TLC) | 25 g, 100 g | $185.00 (25 g), $571.00 (100 g)[1] |

| This compound | 15632 | ≥98.0% (T) | - | -[2] | |

| Chem-Impex | Boc-L-threonine | 02488 | ≥ 99% (HPLC) | 5 g, 25 g, 100 g, 250 g, 1 kg | $18.53 (5 g), $39.16 (25 g), $112.67 (100 g), $188.58 (250 g), $607.71 (1 kg)[3] |

| Synthonix | This compound | H68547 | >98% | 5 g, 10 g, 25 g | $13.00 (5 g), $19.00 (10 g), $20.00 (25 g)[4] |

| Aapptec Peptides | This compound | ABT101 | - | - | -[5] |

| Apollo Scientific | L-Threonine, N-BOC protected | PC4955 | 99% | 5 g, 25 g, 100 g, 500 g, 2.5 kg | £15.00 (5 g), £17.00 (25 g), £27.00 (100 g), £134.00 (500 g), £667.00 (2.5 kg) |

| Thermo Scientific Chemicals | N-Boc-O-tert-butyl-L-threonine | AAA16851 | 95% | 1 g | $47.50 (1 g) |

| Bachem | Boc-Thr(Me)-OH | - | - | 1 g, 5 g | CHF 98.40 (1 g), CHF 392.70 (5 g) |

| SynQuest Labs | L-Threonine, N-Boc protected | 4158-1-X4 | - | POA, Bulk | Contact for Price |

| Omics | BOC-L-Threonine extrapure, 99% | - | 99% | - | €208.21 |

Note: Some suppliers may offer derivatives of this compound with additional protecting groups on the side-chain hydroxyl group (e.g., Boc-Thr(tBu)-OH, Boc-Thr(Bzl)-OH). These are often used to prevent side reactions during peptide synthesis.

Experimental Protocols

Synthesis of Boc-L-Threonine

A general and widely used procedure for the synthesis of Boc-L-Threonine involves the reaction of L-threonine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

L-threonine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Water

-

Ether (or other suitable organic solvent for washing)

-

Saturated aqueous sodium bisulfite (or other suitable acid for acidification)

-

2-Methyltetrahydrofuran (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (or other suitable drying agent)

Procedure:

-

Dissolve L-threonine in a mixture of methanol and a solution of sodium bicarbonate in water.

-

To this solution, add di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 3 days).

-

After the reaction is complete, remove the solvent by vacuum distillation.

-

Dilute the residue with water and wash with ether to remove any unreacted Boc₂O and other organic impurities.

-

Acidify the aqueous layer with a saturated aqueous solution of sodium bisulfite.

-

Extract the product into an organic solvent such as 2-methyltetrahydrofuran.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-L-Threonine as a white solid.

Use of this compound in Boc-based Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block in Boc-based SPPS. The general cycle for adding a Boc-protected amino acid to a growing peptide chain on a solid support involves two main steps: deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

1. N-terminal Boc Deprotection:

-

Reagent: Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often 50% TFA/DCM, is used.

-

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with the TFA/DCM solution for a short period (e.g., 5 minutes).

-

Filter and repeat the treatment for a longer duration (e.g., 20 minutes) to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

Wash with an alcohol like isopropanol to shrink the resin and help remove trapped TFA.

-

Wash again with DCM.

-

2. Neutralization:

-

Reagent: A solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM (e.g., 5-10% DIEA/DCM).

-

Procedure:

-

Treat the deprotected peptide-resin with the DIEA/DCM solution to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine.

-

Wash the resin with DCM to remove excess base and byproducts.

-

3. Coupling of this compound:

-

Reagents:

-

This compound (excess, typically 2-4 equivalents relative to the resin loading).

-

A coupling reagent, such as dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or a uronium/aminium-based reagent like HBTU or HATU.

-

An activator/racemization suppressant, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), if using a carbodiimide.

-

A suitable solvent, typically DMF or a mixture of DMF and DCM.

-

-

Procedure:

-

Dissolve this compound and the coupling reagents in the chosen solvent. This pre-activates the carboxylic acid of this compound.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed with agitation for a sufficient time (e.g., 1-2 hours).

-

Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).

-

Wash the resin thoroughly with the reaction solvent (e.g., DMF) and then with DCM to remove excess reagents and byproducts.

-

This cycle is repeated for each amino acid in the peptide sequence.

Role in Drug Development and Signaling Pathways

The threonine residue is of significant interest in drug development due to its hydroxyl side chain, which can be phosphorylated by serine/threonine kinases. This post-translational modification is a key event in a multitude of cellular signaling pathways that regulate critical processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Key Signaling Pathways Involving Threonine Phosphorylation

1. The MAPK/ERK Pathway:

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that transduces signals from cell surface receptors to the nucleus, influencing gene expression and cellular responses. The Raf-MEK-ERK cascade is a well-characterized MAPK pathway where threonine phosphorylation is critical.

Caption: The MAPK/ERK signaling cascade.

2. The TGF-β Signaling Pathway:

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in later stages. The TGF-β receptors are themselves serine/threonine kinases.

Caption: The canonical TGF-β/SMAD signaling pathway.

Logical Workflow for Peptide-Based Drug Discovery

The use of this compound is integral to the early stages of peptide-based drug discovery, particularly in the synthesis of peptide libraries for screening and the generation of lead compounds.

References

Spectroscopic Analysis of Boc-Thr-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-tert-butoxycarbonyl-L-threonine (Boc-Thr-OH), a crucial building block in peptide synthesis and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this compound, offering key data for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the threonine backbone and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | - |

| -CH₃ (Threonine) | ~1.20 | Doublet | ~6.3 |

| α-CH | ~4.25 | Doublet of Doublets | ~4.5, ~2.0 |

| β-CH | ~4.15 | Multiplet | - |

| -NH | ~5.50 | Doublet | ~8.0 |

| -OH (Threonine) | Variable | Broad Singlet | - |

| -OH (Carboxylic Acid) | Variable | Broad Singlet | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbons are particularly sensitive to the molecular environment.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc) | ~28.5 |

| -C (CH₃)₃ (Boc, quaternary) | ~80.0 |

| -C H₃ (Threonine) | ~20.0 |

| α-C H | ~59.0 |

| β-C H | ~68.0 |

| C =O (Boc) | ~156.0 |

| C =O (Carboxylic Acid) | ~174.0 |

Note: The solvent can influence the chemical shifts of the carbonyl carbons due to interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The vibrational frequencies of the bonds provide a characteristic "fingerprint" of the molecule.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3350 | N-H stretch | Amide |

| ~2980, 2930 | C-H stretch | Alkanes |

| ~1740 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Urethane (Boc) |

| ~1520 | N-H bend | Amide |

| ~1160 | C-O stretch | Urethane (Boc) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Methodological & Application

Application Notes: Standard Deprotection Methods for Boc-Thr-OH

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and general organic chemistry for the protection of amine functionalities.[1][] Its widespread use is attributed to its stability in various non-acidic conditions and its straightforward, acid-labile removal.[1][] The deprotection of N-Boc-L-Threonine (Boc-Thr-OH) is a critical step in the synthesis of threonine-containing peptides and pharmaceuticals. This document outlines the standard, acid-catalyzed methods for the removal of the Boc group from this compound, providing detailed protocols, comparative data, and workflow visualizations to guide researchers.

The primary mechanism for Boc deprotection involves protonation of the carbamate by a strong acid, followed by fragmentation into a stable tert-butyl cation, carbon dioxide, and the liberated amine.[1] The resulting amine is typically obtained as an acid salt.

Deprotection Methodologies

The two most common and reliable methods for Boc deprotection in a laboratory setting are treatment with Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in an organic solvent.

-

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) : This is arguably the most prevalent method. TFA is a strong acid that cleaves the Boc group efficiently at room temperature. DCM is the solvent of choice due to its ability to dissolve the starting material and swell the resin in solid-phase peptide synthesis (SPPS). Reactions are typically rapid, often reaching completion within 30 to 60 minutes.

-

Hydrochloric Acid (HCl) in 1,4-Dioxane : A solution of 4M HCl in dioxane is another powerful reagent for Boc removal. This method is also highly efficient and can be advantageous when TFA is undesirable. The product is conveniently isolated as a stable hydrochloride salt, which often precipitates from the reaction mixture and can be collected by filtration.

Potential Side Reactions

While generally a clean transformation, acid-catalyzed Boc deprotection can lead to side reactions. The primary concern is the generation of the reactive tert-butyl cation. This electrophile can alkylate nucleophilic side chains, particularly those of tryptophan and methionine. For threonine, while the side-chain hydroxyl group is less nucleophilic, the use of scavengers like anisole or water is good practice in complex syntheses to quench the tert-butyl cation and prevent potential side reactions.

Comparative Data of Standard Deprotection Methods

The choice of deprotection agent can influence reaction time and work-up procedure. The following table summarizes typical conditions and outcomes for the deprotection of this compound.

| Parameter | Method 1: TFA/DCM | Method 2: 4M HCl/Dioxane |

| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |

| Typical Concentration | 25-50% TFA in DCM (v/v) | 4M |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 30 - 120 minutes | 30 - 240 minutes |

| Typical Yield | >95% | >95% |

| Product Form | TFA Salt | Hydrochloride Salt |

| Work-up | Evaporation of solvent/TFA, precipitation with ether | Filtration of precipitated salt or evaporation |

Experimental Protocols

Protocol 1: Deprotection of this compound using TFA/DCM

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approx. 0.1-0.5 M).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add an equal volume of TFA to the stirred solution (resulting in a 1:1 or 50% v/v mixture).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 30-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.

-

To isolate the product as the TFA salt, dissolve the resulting oil or solid in a minimal amount of DCM and add cold diethyl ether dropwise until a precipitate forms.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection of this compound using 4M HCl in Dioxane

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask or vial

-

Magnetic stirrer and stir bar

Procedure:

-

Place this compound (1 equivalent) into a round-bottom flask.

-

Add the 4M HCl in 1,4-dioxane solution (e.g., 5-10 mL per gram of substrate).

-

Stir the resulting mixture or suspension at room temperature for 1-4 hours. The product, Threonine hydrochloride, may precipitate during the reaction.

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with diethyl ether to remove residual dioxane and dry under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure to yield the hydrochloride salt. The crude product can be triturated with diethyl ether to yield a solid.

Visualizations

Chemical Deprotection Pathway

The following diagram illustrates the acid-catalyzed removal of the Boc protecting group from Threonine.

Caption: Acid-catalyzed deprotection of this compound.

General Experimental Workflow

The flowchart below outlines the typical experimental sequence for Boc deprotection.

Caption: A typical workflow for Boc group removal.

References

Application Notes and Protocols for the Activation of Boc-Thr-OH with HBTU/HATU Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of threonine residues into peptide sequences is a critical aspect of solid-phase peptide synthesis (SPPS). The choice of coupling reagent for the activation of the carboxylic acid of N-α-Boc-protected threonine (Boc-Thr-OH) is paramount to ensure high coupling efficiency while minimizing side reactions, particularly epimerization at the α-carbon. This document provides detailed application notes and protocols for the use of two common uronium/aminium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

HATU is generally considered a more reactive and efficient coupling reagent than HBTU, especially for challenging couplings, and is known to better suppress racemization.[1] This enhanced performance is attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-active ester intermediate compared to the OBt-active ester formed by HBTU.[1][2] The selection between HBTU and HATU often depends on the specific peptide sequence, the scale of the synthesis, and cost considerations.

Data Presentation: Comparative Performance of HBTU and HATU

While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes the expected relative performance of HBTU and HATU based on data from the structurally similar amino acid, Boc-Ser(tBu)-OH, and general knowledge of these reagents in peptide synthesis.[3] Threonine, as a β-hydroxy amino acid, is susceptible to similar side reactions as serine.

| Coupling Reagent | Relative Coupling Efficiency | Typical Coupling Time | Risk of Epimerization | Key Considerations |

| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable and cost-effective choice for most standard couplings. The addition of HOBt is recommended to minimize epimerization.[3] |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly recommended for difficult or sterically hindered couplings, and for sequences where minimizing epimerization is critical. |

Reaction Mechanisms and Experimental Workflows

The activation of this compound with both HBTU and HATU proceeds through the formation of an active ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

Signaling Pathways (Reaction Mechanisms)

General Experimental Workflow for Boc-SPPS

The following diagram illustrates a typical cycle for the incorporation of a this compound residue in solid-phase peptide synthesis.

Experimental Protocols

The following are detailed protocols for the activation and coupling of this compound in solid-phase peptide synthesis (SPPS). It is assumed that the synthesis is performed on a resin with a free N-terminal amine.

Protocol 1: Coupling with HBTU/HOBt

This protocol is a reliable method for routine incorporation of this compound.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

HBTU

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Nitrogen or Argon gas

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

-

Deprotection: If the N-terminus is Boc-protected, deprotect by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

-

Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).

-

Washing: Wash the resin with DMF (3-5 times).

-

Pre-activation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading), HBTU (1.9 equivalents), and HOBt (2.0 equivalents) in anhydrous DMF.

-

Activation: Add DIPEA (4.0 equivalents) to the solution from step 6. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin.

-

Reaction: Agitate the reaction vessel under a nitrogen or argon atmosphere for 30-60 minutes at room temperature.

-